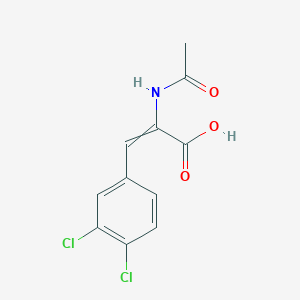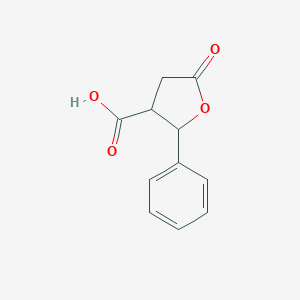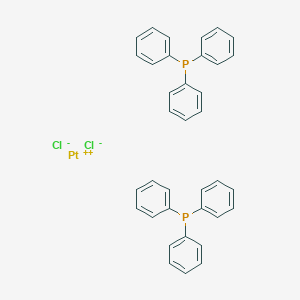
cis-Dichlorobis(triphenylphosphin)platin(II)
Übersicht
Beschreibung
Cis-Dichlorobis(triphenylphosphine)platinum(II) is a useful research compound. Its molecular formula is C36H30Cl2P2Pt and its molecular weight is 790.6 g/mol. The purity is usually 95%.
The exact mass of the compound cis-Dichlorobis(triphenylphosphine)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-Dichlorobis(triphenylphosphine)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Dichlorobis(triphenylphosphine)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methylierung von allylischen Alkoholen
Diese Verbindung wird als Katalysator bei der Methylierung von allylischen Alkoholen verwendet . Die Reaktion von allylischen Alkoholen in Benzol-Methanol-Lösungsmittel in Gegenwart des cis-Dichlorobis(triphenylphosphin)platin(II)-Zinn(II)-chlorid-Dihydrat-Komplexkatalysators lieferte allylische Methyläther .
Kristall- und Molekülstruktur-Analyse
Die Einkristallstruktur von cis-Dichlorobis(triphenylphosphit)platin(II) wurde bestimmt . Dieser Komplex kristallisiert in der orthorhombischen Raumgruppe mit einer verzerrten quadratisch-planaren Geometrie für diesen Komplex mit zwei Chlorliganden in cis-Konfiguration .
Katalysator für die Herstellung von löslichen Polymeren
Diese Verbindung wird als Katalysator für die Herstellung von löslichen Polymeren aus monosubstituierten Acetylenen mit quartären Ammonium-Seitenketten verwendet .
Katalysator für Alkynierungs- und Hydrierungsreaktionen
Es wird auch als Katalysator bei Alkynierungs- und Hydrierungsreaktionen verwendet .
Katalysator für Hetero-Diels-Alder/Ringöffnungsreaktionen
Eine weitere Anwendung dieser Verbindung findet sich in Hetero-Diels-Alder/Ringöffnungsreaktionen .
Katalysator für die Insertion von Carbenen in O-H-Bindungen von Alkoholen
Diese Verbindung wird als Katalysator für die Insertion von Carbenen in O-H-Bindungen von Alkoholen verwendet .
Katalysator für die Cyclopropanierung von Olefinen
Es wird als Katalysator für die Cyclopropanierung von Olefinen verwendet .
Katalysator für Hydroformylierungsreaktionen
Schließlich wird diese Verbindung als Katalysator für Hydroformylierungsreaktionen verwendet
Wirkmechanismus
Target of Action
cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules . It is also used in platinum plating . The primary targets of this compound are therefore the molecules that it helps synthesize and the surfaces it plates.
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . This is a chemical reaction that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. The compound also acts as a catalyst in wax oil catalytic cracking .
Pharmacokinetics
As a platinum compound, it is likely to have low bioavailability due to its poor absorption and high molecular weight .
Result of Action
The primary result of the action of cis-Dichlorobis(triphenylphosphine)platinum(II) is the synthesis of other platinum molecules and the plating of surfaces with platinum . In the context of its use as a catalyst, it facilitates chemical reactions without being consumed in the process .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichloroplatinum;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFJSPPHVXDRIE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-34-5, 14056-88-3, 15604-36-1 | |
| Record name | Dichlorobis(triphenylphosphine)platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?
A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []
Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?
A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []
Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?
A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []
Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?
A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []
Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?
A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


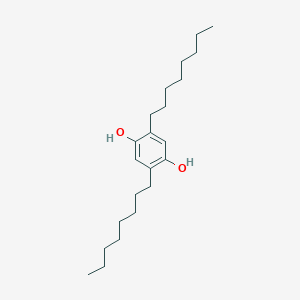
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
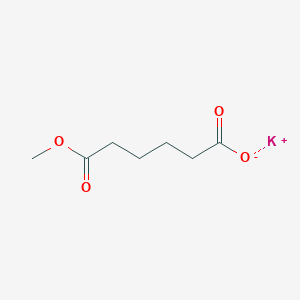

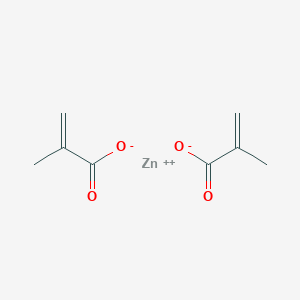
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)



